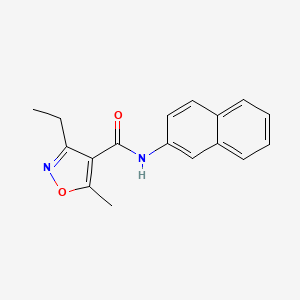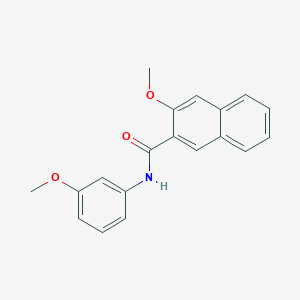
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide, also known as MMNA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MMNA belongs to the family of naphthamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to be non-toxic to normal cells, making it a good candidate for further research. However, one limitation of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. One area of interest is the development of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as a potential anti-cancer agent. Further studies are needed to determine the efficacy of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide in animal models and clinical trials. Another area of interest is the potential use of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as an anti-inflammatory agent. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Synthesemethoden
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide involves the reaction of 3-methoxyaniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. The purity of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide can be increased using column chromatography.
Eigenschaften
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-5-8-15(12-16)20-19(21)17-10-13-6-3-4-7-14(13)11-18(17)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENMTYKXDCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

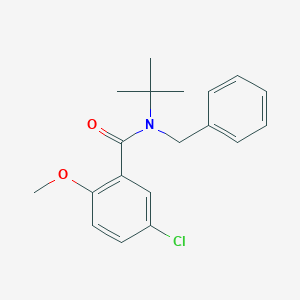
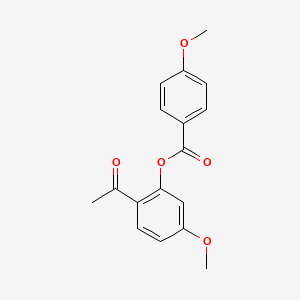

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)
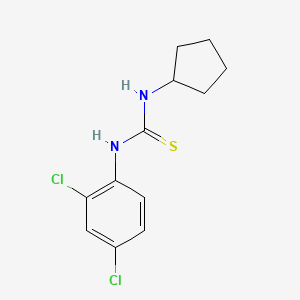
![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
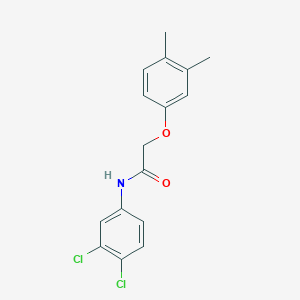
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
